N-(5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide
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Description
N-(5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide is a useful research compound. Its molecular formula is C15H12N4O4S and its molecular weight is 344.35. The purity is usually 95%.
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Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant effects .
Mode of Action
It’s known that thiazole derivatives can interact with various targets to induce their biological effects . For instance, some thiazole derivatives have been found to inhibit the growth of cancer cells by inducing apoptosis and causing cell cycle arrests .
Biochemical Pathways
Thiazole derivatives are known to interact with various biochemical pathways depending on their specific targets . For example, some thiazole derivatives have been found to inhibit the growth of cancer cells, suggesting that they may interact with pathways involved in cell proliferation and survival .
Pharmacokinetics
Thiazole derivatives are generally known for their diverse biological activities, which suggest that they have favorable adme properties .
Result of Action
Some thiazole derivatives have been found to inhibit the growth of cancer cells, suggesting that they may have cytotoxic effects .
Action Environment
The biological activity of thiazole derivatives can be affected by various factors, including the presence of other compounds, ph, temperature, and the specific characteristics of the target cells .
Biological Activity
N-(5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound features multiple heterocyclic rings, including thiazole and oxadiazole moieties, which contribute to its biological activity. The synthesis typically involves multi-step organic reactions:
- Formation of the Thiazole Ring : Synthesized via condensation of 2,4-dimethylthioamide with α-haloketones under acidic conditions.
- Construction of the Oxadiazole Ring : Formed by cyclization of hydrazides with carboxylic acids in the presence of dehydrating agents.
- Formation of the Benzo[d][1,3]dioxole : This step often involves reactions with dioxole derivatives to introduce the benzo moiety into the structure.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance:
- Cytotoxic Effects : Compounds with similar structures have shown significant cytotoxicity against various cancer cell lines such as HepG2 (liver cancer), HCT116 (colon cancer), and MCF-7 (breast cancer). For example, certain derivatives exhibited IC50 values lower than standard chemotherapeutics like doxorubicin .
The mechanism through which this compound exerts its biological effects may involve:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer progression.
- Induction of Apoptosis : Studies indicate that these compounds can trigger apoptotic pathways in cancer cells by modulating proteins such as Bax and Bcl-2 .
Case Studies
- Study on Anticancer Activity : A study synthesized several derivatives incorporating benzo[d][1,3]dioxole and evaluated their anticancer activity using SRB assays. Most compounds exhibited significant antitumor activity with some surpassing the efficacy of established drugs .
- Molecular Docking Studies : Investigations into molecular docking revealed that these compounds could effectively bind to target proteins involved in tumor growth and proliferation pathways .
Properties
IUPAC Name |
N-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O4S/c1-7-12(24-8(2)16-7)14-18-19-15(23-14)17-13(20)9-3-4-10-11(5-9)22-6-21-10/h3-5H,6H2,1-2H3,(H,17,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQXWNTXZJZBZIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C2=NN=C(O2)NC(=O)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.